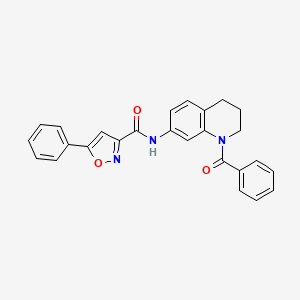

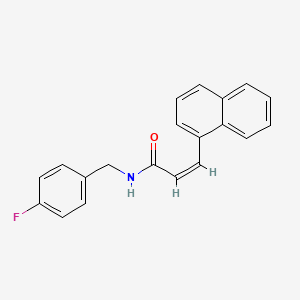

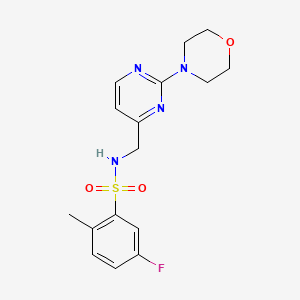

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a methoxyphenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For example, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . The synthesis involved the use of saturated NH4Cl solution, EtOAc, and Na2SO4, followed by purification by flash column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, and the methoxyphenyl group contains a benzene ring with two methoxy groups attached .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. For example, the nitrogen atoms in the imidazole, pyridazine, and piperazine rings could potentially participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

A study by Shim et al. (2002) explored the molecular interactions of a similar compound, highlighting its potent and selective antagonistic behavior at the CB1 cannabinoid receptor. This research provides insights into the conformations and energetic stability of such compounds, offering a foundation for understanding the scientific applications of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone (Shim et al., 2002).

Novel Syntheses and Derivatives

Gaby et al. (2003) focused on synthesizing novel derivatives of related compounds, emphasizing the condensation processes and structural analysis. Such research underlines the importance of creating novel compounds for various applications in scientific research (Gaby et al., 2003).

Antimicrobial Activity

Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives. Their findings contribute to understanding how this compound might be utilized in antimicrobial research (Patel et al., 2011).

Anticancer Research

Research by Bhatt et al. (2016) on bioactive sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety offers insights into the potential anticancer applications of related compounds (Bhatt et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds with piperazine moieties have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

It’s known that dopamine and serotonin antagonists can affect a variety of biochemical pathways related to mood regulation, sleep, appetite, and other physiological functions .

Pharmacokinetics

Compounds evaluated for drug likeness or “drugability” often comply with lipinski’s rule of five (ro5), which predicts good absorption or permeation .

Result of Action

Similar compounds have been used in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .

Eigenschaften

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-28-16-5-3-4-15(19(16)29-2)20(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-8-21-14-26/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHUBLIRLXMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)

![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)